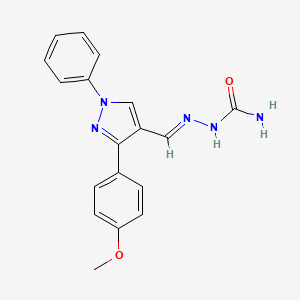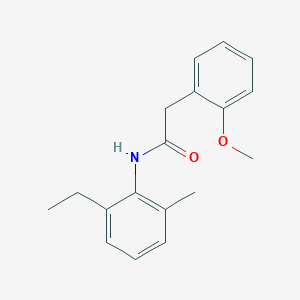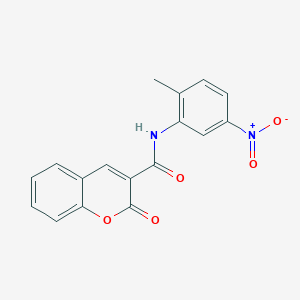
3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves reactions between arylhydrazinium chlorides and carbonyl compounds. For instance, the dry grinding of a mixture of 2-chloroquinoline-3-carbaldehyde and 4-methylphenylhydrazinium chloride can yield hydrazone derivatives, which are structurally related to the compound of interest (Kumara et al., 2016). These methodologies can potentially be adapted for the synthesis of "3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of similar compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been studied using experimental and theoretical methods, including HF and DFT levels of calculations. These studies provide insights into the optimized molecular structure, vibrational frequencies, and vibrational assignments, which are crucial for understanding the molecular configuration and electronic properties of the compound (Mary et al., 2015).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to the formation of novel compounds with interesting properties. For example, reactions involving pyrazole-4-carbaldehyde derivatives with glycine and different isothiocyanate derivatives can yield compounds with unique structural features (Khalifa et al., 2017). Understanding these chemical reactions is essential for exploring the reactivity and potential chemical applications of "3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde semicarbazone".
Physical Properties Analysis
The physical properties of compounds are closely related to their molecular structure. For instance, the crystal structure and solvatochromic behavior of related compounds, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated to understand their photophysical properties in different solvents. These studies reveal how molecular conformation and intermolecular interactions influence the physical properties, such as solubility and photoluminescence, of the compounds (Singh et al., 2013).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity, stability, and interaction with other molecules, are significant for their applications in various fields. The reaction of allyl phenylcarbamate with benzaldehyde phenylhydrazones in the presence of N-chlorobenzenesulfonamide sodium salt, for example, leads to the formation of 3-aryl-1-phenyl-5-(phenylcarbamoyloxymethyl)-4,5-dihydro-1H-pyrazoles, highlighting the versatile reactivity of these compounds (Velikorodov, 2004).
科学的研究の応用
Antimicrobial and Antioxidant Applications
Pyrazole derivatives have demonstrated significant biological activity, including antimicrobial and antioxidant effects. For instance, the synthesis of formylpyrazole analogues has shown that compounds with methyl and methoxy substitutions exhibit good in vitro antimicrobial activities. Moreover, these compounds possess promising DPPH and hydroxyl free radical scavenging abilities, suggesting their potential as antioxidants (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Anticancer Research
Research into tri-substituted pyrazole derivatives designed as anti-cancer agents has highlighted the potential of these compounds in cancer treatment. A study found that most of the synthesized compounds showed remarkable activity against various human cancer cell lines, including hepatocellular carcinoma HepG2 and breast cancer MCF-7, indicating the potential of pyrazole derivatives to be developed into potent anticancer agents (Fahmy et al., 2016).
Material Science Applications
In the field of material science, pyrazole derivatives have been explored for their utility in optoelectronic applications. The synthesis of 9-(4-methoxyphenyl)carbazolyl-containing hydrazones, for instance, has led to the creation of materials that form glasses with glass transition temperatures suitable for use in electronic devices. These compounds exhibit ionization potentials and hole drift mobilities that make them candidates for optoelectronic applications, demonstrating the versatility of pyrazole derivatives in developing new materials (Matoliukstyte et al., 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-25-16-9-7-13(8-10-16)17-14(11-20-21-18(19)24)12-23(22-17)15-5-3-2-4-6-15/h2-12H,1H3,(H3,19,21,24)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKFQGYSZNAANR-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(E)-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylideneamino]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)



![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5535825.png)
![cyclohexylidene[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B5535841.png)
![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)


![3-cyclopropyl-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5535864.png)
